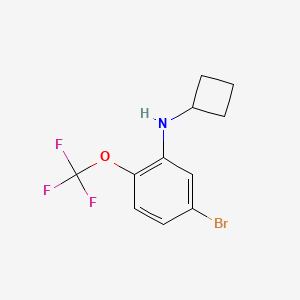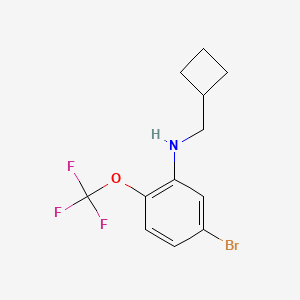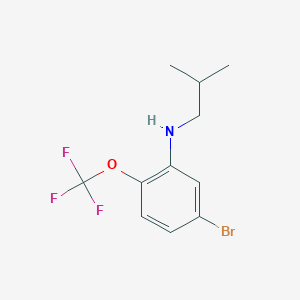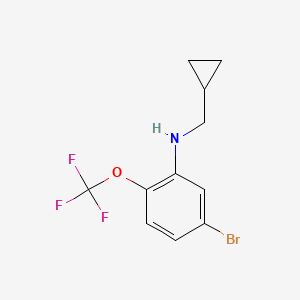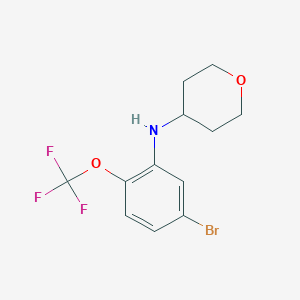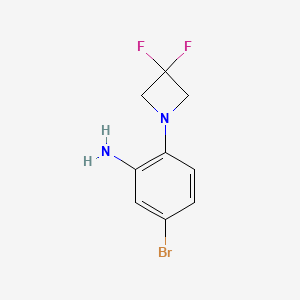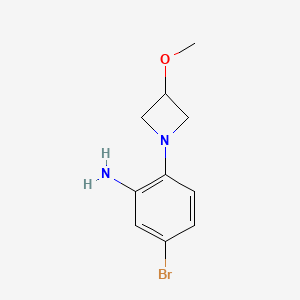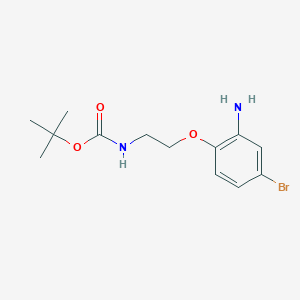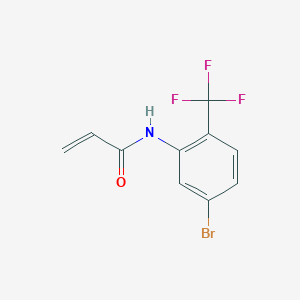
N-(5-bromo-2-(trifluoromethyl)phenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-bromo-2-(trifluoromethyl)phenyl)acrylamide is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and an acrylamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-(trifluoromethyl)phenyl)acrylamide typically involves the reaction of 5-bromo-2-(trifluoromethyl)aniline with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: 0°C to room temperature
- Reaction time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
N-(5-bromo-2-(trifluoromethyl)phenyl)acrylamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The acrylamide moiety can participate in Michael addition reactions with nucleophiles like amines and thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Addition Reactions: Nucleophiles like amines or thiols in the presence of a base such as triethylamine or sodium hydride.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products include N-(5-azido-2-(trifluoromethyl)phenyl)acrylamide, N-(5-thio-2-(trifluoromethyl)phenyl)acrylamide, and N-(5-alkoxy-2-(trifluoromethyl)phenyl)acrylamide.
Addition Reactions: Products include N-(5-bromo-2-(trifluoromethyl)phenyl)-N’-substituted acrylamides.
Oxidation and Reduction: Products include this compound N-oxide and N-(5-bromo-2-(trifluoromethyl)phenyl)amine.
科学研究应用
N-(5-bromo-2-(trifluoromethyl)phenyl)acrylamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with enhanced properties such as thermal stability and chemical resistance.
Organic Synthesis:
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of N-(5-bromo-2-(trifluoromethyl)phenyl)acrylamide involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form covalent bonds with target proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
相似化合物的比较
Similar Compounds
- N-(5-bromo-2-fluorophenyl)acrylamide
- N-(5-chloro-2-(trifluoromethyl)phenyl)acrylamide
- N-(5-bromo-2-(trifluoromethyl)phenyl)methacrylamide
Uniqueness
N-(5-bromo-2-(trifluoromethyl)phenyl)acrylamide is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity and electron-withdrawing effects
属性
IUPAC Name |
N-[5-bromo-2-(trifluoromethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF3NO/c1-2-9(16)15-8-5-6(11)3-4-7(8)10(12,13)14/h2-5H,1H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWAMIAGRBIGLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C=CC(=C1)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
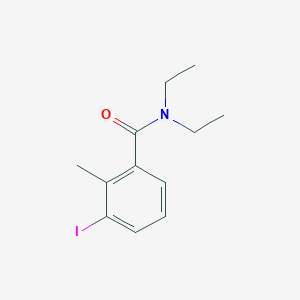

![3-(([1,1'-Biphenyl]-3-yloxy)methyl)azetidine](/img/structure/B8163375.png)
![3-((3'-Methyl-[1,1'-biphenyl]-3-yl)oxy)azetidine](/img/structure/B8163382.png)
![3-((3'-Fluoro-[1,1'-biphenyl]-3-yl)oxy)azetidine](/img/structure/B8163386.png)

